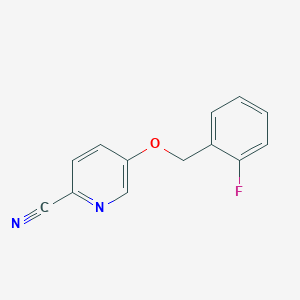
5-(2-Fluorobenzyloxy)picolinonitrile
Vue d'ensemble
Description
5-(2-Fluorobenzyloxy)picolinonitrile (FBPN) is a synthetic organic compound that has been used in various scientific applications. It is a fluorinated derivative of picolinonitrile, an aromatic heterocyclic compound containing both nitrogen and oxygen atoms. FBPN is a white crystalline solid with a low melting point and is soluble in various organic solvents. Its structure is composed of a benzyloxy group attached to the 5-position of the picolinonitrile ring.
Applications De Recherche Scientifique
5-(2-Fluorobenzyloxy)picolinonitrile has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, as a reactant in organic synthesis, and as a catalyst in the production of polymers. It has also been used in the synthesis of biologically active compounds, such as the anti-inflammatory drug flurbiprofen and the anti-cancer drug lapatinib. Additionally, 5-(2-Fluorobenzyloxy)picolinonitrile has been used in the synthesis of various other compounds, such as the antifungal agent miconazole and the anti-diabetic drug glimepiride.
Mécanisme D'action
The mechanism of action of 5-(2-Fluorobenzyloxy)picolinonitrile is not well understood. However, it is thought to act as a catalyst in certain chemical reactions, such as the synthesis of pharmaceuticals and the production of polymers. Additionally, it is thought to act as a nucleophile in organic synthesis, forming covalent bonds with other molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(2-Fluorobenzyloxy)picolinonitrile are not well understood. However, it is known to be non-toxic and has not been found to be a carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-Fluorobenzyloxy)picolinonitrile in laboratory experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also highly flammable and should be handled with caution.
Orientations Futures
Given its potential applications in the synthesis of pharmaceuticals and biologically active compounds, further research is needed to better understand the mechanism of action of 5-(2-Fluorobenzyloxy)picolinonitrile. Additionally, further research is needed to determine the long-term effects of 5-(2-Fluorobenzyloxy)picolinonitrile on the environment and human health. Additionally, further research is needed to explore the potential applications of 5-(2-Fluorobenzyloxy)picolinonitrile in the production of polymers and other materials. Finally, further research is needed to explore the potential applications of 5-(2-Fluorobenzyloxy)picolinonitrile in the development of novel drugs and therapeutics.
Propriétés
IUPAC Name |
5-[(2-fluorophenyl)methoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-13-4-2-1-3-10(13)9-17-12-6-5-11(7-15)16-8-12/h1-6,8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTGTGMJUNHZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorobenzyloxy)picolinonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469294.png)
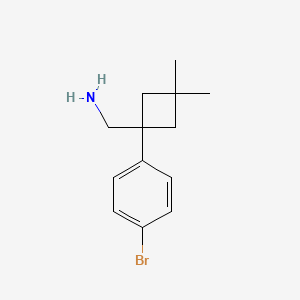
![1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469297.png)
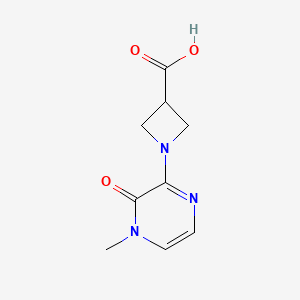
![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)
![{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469301.png)
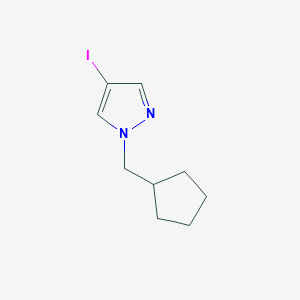

![1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469305.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1469308.png)
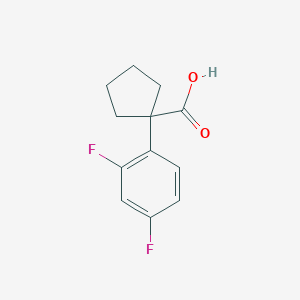
![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)
![1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469315.png)
![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1469316.png)